![molecular formula C10H11BrN2O B6632243 5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile](/img/structure/B6632243.png)
5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile
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Overview
Description
5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as BHAPN and has been found to have a wide range of applications in scientific research.
Mechanism of Action
BHAPN is a potent inhibitor of PKC and PLC enzymes. It works by binding to the enzyme's active site and blocking its ability to catalyze reactions. This inhibition leads to a decrease in downstream signaling pathways, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
BHAPN has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. BHAPN has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BHAPN in lab experiments is its potency as an enzyme inhibitor. It has been found to be effective at very low concentrations, making it a cost-effective tool for research. However, one limitation is that BHAPN is not selective for PKC and PLC enzymes and can inhibit other enzymes as well.
Future Directions
There are several future directions for research involving BHAPN. One potential area of study is its use in the development of new cancer therapies. BHAPN has been found to inhibit the proliferation of cancer cells and could be used as a starting point for the development of new drugs. Another area of research is the use of BHAPN in the treatment of autoimmune disorders. BHAPN has been shown to modulate the immune response and could have potential therapeutic applications in diseases such as multiple sclerosis and rheumatoid arthritis. Overall, BHAPN is a promising tool for scientific research with potential applications in a variety of fields.
Synthesis Methods
BHAPN can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-1-propanol. The resulting intermediate is then reacted with cyanogen bromide to yield the final product.
Scientific Research Applications
BHAPN has been widely used in scientific research as a tool to study the function of various enzymes and receptors. It has been found to be particularly useful in the study of protein kinase C (PKC) and phospholipase C (PLC) enzymes.
properties
IUPAC Name |
5-bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7(6-14)13-10-3-2-9(11)4-8(10)5-12/h2-4,7,13-14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKDKRGCCDBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile |
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